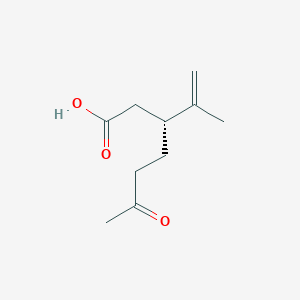
(3R)-3-isopropenyl-6-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3R)-configuration. It derives from a (4R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3R)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3S)-3-isopropenyl-6-oxoheptanoic acid.
Aplicaciones Científicas De Investigación
Chemical Profile
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- CAS Number : 4436-82-2
- FEMA Number : 4461
This compound is classified as a 6-oxo monocarboxylic acid derived from heptanoic acid, characterized by isopropenyl and oxo substituents at positions 3 and 6, respectively. Its functional properties allow it to be utilized in various applications.
Biochemical Studies
(3R)-3-Isopropenyl-6-oxoheptanoic acid has been studied for its role in microbial degradation processes. Research involving Rhodococcus erythropolis demonstrated that this compound can be metabolized by specific enzymes, indicating its potential utility in bioremediation or as a biochemical marker for microbial activity . The enzymatic pathways involving this compound have been explored to understand its degradation mechanisms, which can be critical for environmental applications.
Food Science
The compound is recognized as a flavoring agent. According to evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it has been deemed safe for use at current levels of intake when utilized as a flavoring agent . Its flavor profile is described as floral, making it suitable for various food products.
Case Study 1: Microbial Degradation
A study published in the Journal of Applied Microbiology explored the metabolic pathways of this compound in Rhodococcus erythropolis. The findings indicated that specific enzymatic activities could effectively degrade this compound, suggesting its application in bioremediation strategies to mitigate environmental pollutants .
Case Study 2: Biomarker Identification
Recent research identified this compound as a potential serum metabolism biomarker for distinguishing patients with cervical intraepithelial neoplasia (CIN) from healthy individuals. The study utilized advanced mass spectrometry techniques to analyze serum samples, highlighting the compound's significance in cancer diagnostics . This application underscores the compound's relevance not only in biochemical processes but also in clinical settings.
Data Tables
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
NJOIWWRMLFSDTM-SECBINFHSA-N |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
SMILES isomérico |
CC(=C)[C@H](CCC(=O)C)CC(=O)O |
SMILES canónico |
CC(=C)C(CCC(=O)C)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















